4-benzyl-1-(2-bromobenzyl)piperidine

Sigma-1 Receptor Radioligand Binding Structure-Activity Relationship

4-Benzyl-1-(2-bromobenzyl)piperidine (often referred to as BFP in research contexts) is a di-substituted piperidine derivative characterized by a 4-benzyl group and an N-substituted 2-bromobenzyl moiety. This compound belongs to the well-studied class of 1-aralkyl-4-benzylpiperidines, a scaffold widely recognized for its high affinity and functional activity at sigma receptors, particularly the sigma-1 subtype.

Molecular Formula C19H22BrN
Molecular Weight 344.3 g/mol
Cat. No. B5742843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-(2-bromobenzyl)piperidine
Molecular FormulaC19H22BrN
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3Br
InChIInChI=1S/C19H22BrN/c20-19-9-5-4-8-18(19)15-21-12-10-17(11-13-21)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
InChIKeyQGNJGCSZPBNCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Benzyl-1-(2-Bromobenzyl)piperidine for Sigma Receptor Research and Chemical Synthesis


4-Benzyl-1-(2-bromobenzyl)piperidine (often referred to as BFP in research contexts) is a di-substituted piperidine derivative characterized by a 4-benzyl group and an N-substituted 2-bromobenzyl moiety [1]. This compound belongs to the well-studied class of 1-aralkyl-4-benzylpiperidines, a scaffold widely recognized for its high affinity and functional activity at sigma receptors, particularly the sigma-1 subtype [2]. Its structural features position it as a valuable chemical probe for investigating sigma receptor pharmacology, as an intermediate in the synthesis of more complex radioligands, and as a core scaffold in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for central nervous system (CNS) disorders and cancer [3].

Procurement Alert: Why 4-Benzyl-1-(2-Bromobenzyl)piperidine Cannot Be Substituted with Common Piperidine Analogs


Generic substitution within the piperidine class is not scientifically sound due to the profound impact of specific N-substituents on biological activity, selectivity, and physicochemical properties. In the 1-aralkyl-4-benzylpiperidine series, minor modifications to the aralkyl group—such as altering the halogen substitution pattern (e.g., ortho vs. para bromo) or changing the halogen atom entirely—lead to dramatic variations in sigma receptor affinity and sigma-2/sigma-1 selectivity, with ratios ranging from 0.1 to over 13 [1][2]. Furthermore, the presence of the 2-bromobenzyl group is critical for achieving the lipophilicity required for efficient blood-brain barrier penetration and for enabling downstream radiochemical labeling for PET/SPECT imaging applications [3]. Substituting 4-benzyl-1-(2-bromobenzyl)piperidine with a seemingly similar compound like 1-(4-bromobenzyl)piperidine or a non-brominated analog would introduce an unknown and likely detrimental variable into any experiment or synthetic route, rendering data irreproducible and invalidating structure-activity correlations [1].

Quantitative Differentiation Guide: Evidence for Selecting 4-Benzyl-1-(2-Bromobenzyl)piperidine


Sigma-1 Receptor Affinity and Selectivity Profile of 4-Benzyl-1-(2-Bromobenzyl)piperidine

4-Benzyl-1-(2-bromobenzyl)piperidine demonstrates high affinity for the sigma-1 receptor, a key target in CNS disorders and oncology. In direct binding studies using guinea pig brain membranes, the compound exhibited a Ki value of 10.9 ± 3.44 nM for the sigma-1 receptor [1]. Crucially, its sigma-2/sigma-1 selectivity ratio is reported to be 13.1, indicating a meaningful preference for the sigma-1 subtype [1]. This level of selectivity and affinity differentiates it from other 1-aralkyl-4-benzylpiperidine analogs which display a wide range of sigma-2/sigma-1 selectivity from 0.1 to 9 [2].

Sigma-1 Receptor Radioligand Binding Structure-Activity Relationship

Enhanced Lipophilicity Compared to Non-Brominated Analogs

The presence of the 2-bromobenzyl group on 4-benzyl-1-(2-bromobenzyl)piperidine confers increased lipophilicity compared to its non-halogenated analogs [1]. Research on this specific compound notes it possesses 'better lipophilicity' relative to baseline compounds in the same series, a critical attribute for CNS drug candidates [2]. This increased lipophilicity is expected to correlate with improved blood-brain barrier permeability and altered tissue distribution, a key differentiator from more polar piperidine derivatives.

Physicochemical Properties Lipophilicity Blood-Brain Barrier

Potential as a PET/SPECT Imaging Precursor

4-Benzyl-1-(2-bromobenzyl)piperidine is explicitly identified as a lead compound for development into PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) radioligands [1]. The 2-bromobenzyl moiety serves as a potential handle for isotopic labeling, a feature not present in non-halogenated or differently substituted analogs. The radiolabeling and biodistribution studies of its 18F-labeled analog are reportedly in process, underscoring its unique potential as an imaging agent [1]. This provides a direct, application-specific differentiator from other sigma ligands that lack a convenient site for radionuclide incorporation.

Radiochemistry PET Imaging Molecular Imaging

Key Application Scenarios for 4-Benzyl-1-(2-Bromobenzyl)piperidine Based on Verified Evidence


Sigma-1 Receptor Pharmacological Probe in CNS Research

Use 4-benzyl-1-(2-bromobenzyl)piperidine as a selective sigma-1 receptor ligand in in vitro binding assays and functional studies. Its quantified Ki of 10.9 nM and selectivity ratio of 13.1 for sigma-1 over sigma-2 receptors [1] make it a superior tool for investigating sigma-1 mediated pathways in neurological and psychiatric disease models compared to less selective analogs.

Lead Compound for PET/SPECT Tracer Development

Employ this compound as a precursor or scaffold for the synthesis of novel radiolabeled imaging agents. The presence of the 2-bromobenzyl group provides a strategic site for isotopic substitution, a feature explicitly noted by researchers who have designed it for labeling with common PET (18F) and SPECT (123I) radionuclides [1]. This application is not applicable to non-halogenated structural analogs.

Structure-Activity Relationship (SAR) Studies

Incorporate 4-benzyl-1-(2-bromobenzyl)piperidine as a key comparator in SAR campaigns focused on the 1-aralkyl-4-benzylpiperidine scaffold. Its specific affinity, selectivity [1][2], and enhanced lipophilicity [3] provide a well-defined reference point against which to measure the effect of further structural modifications on receptor binding and drug-like properties.

Quote Request

Request a Quote for 4-benzyl-1-(2-bromobenzyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.